molecular formula C16H15NO4 B8276429 Methyl 4-(benzyloxycarbonylamino)benzoate

Methyl 4-(benzyloxycarbonylamino)benzoate

Cat. No. B8276429
M. Wt: 285.29 g/mol
InChI Key: XTVKBIRBAVDDQV-UHFFFAOYSA-N
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Patent
US09260417B2

Procedure details

Compound 47 is prepared from methyl 4-(benzyloxycarbonylamino)benzoate (45) and compound 46 under basic condition (e.g. 2-6-lutidine or pyridine). The ester functional group of compound 47 is then converted to hydrazide first (with hydrazine) and then Cbz protecting group is deprotected under hydrogenation condition to afford compound 48.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 46
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 47
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:8]C(NC1C=CC(C(OC)=O)=CC=1)=O)C1C=CC=CC=1.[N:22]1[C:27]([CH3:28])=CC=[CH:24][C:23]=1C.[NH2:30][NH2:31].[N:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1>>[N:32]1[C:37]2[C:24](=[CH:33][CH:34]=[CH:35][CH:36]=2)[CH:23]=[N:22][C:27]=1[C:28]([NH:30][NH2:31])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC1=CC=C(C(=O)OC)C=C1
Name
compound 46
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
compound 47
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N1=C(N=CC2=CC=CC=C12)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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